molecular formula C15H18BF3O2 B2589202 4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester CAS No. 1361046-91-4

4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester

Cat. No.: B2589202
CAS No.: 1361046-91-4
M. Wt: 298.11
InChI Key: NGEPDYSRKLLXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biological Activity

4-Trifluoromethyl-1-phenylvinylboronic acid pinacol ester is a specialized organoboron compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its unique structural features, particularly the trifluoromethyl group, influence its reactivity and biological activity. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BF3O3C_{15}H_{20}BF_3O_3. The presence of the trifluoromethyl group enhances the acidity of the boronic acid moiety, which can influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various boronic acids, including those with trifluoromethyl substitutions. For instance, a study on (trifluoromethoxy)phenylboronic acids demonstrated their effectiveness against Escherichia coli and Bacillus cereus, suggesting that similar compounds may exhibit comparable activity due to structural similarities .

Table 1: Antimicrobial Activity of Boronic Acids

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
4-Trifluoromethoxyphenylboronic acidB. cereusTBD

The mechanism by which boronic acids exert their antimicrobial effects often involves the inhibition of bacterial enzymes. Specifically, boron-containing compounds can disrupt enzyme activity by forming stable complexes with hydroxyl groups in the active sites of target proteins. This interaction can inhibit critical metabolic pathways in bacteria.

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery. Its ability to act as a boronate ester allows for selective reactions in synthetic pathways, particularly in the formation of complex organic molecules.

Case Study: Synthesis of Bioactive Compounds

A recent study highlighted the use of boronic acid pinacol esters in asymmetric transfer hydrogenation reactions, showcasing their utility in synthesizing bioactive compounds with high enantioselectivity . This method illustrates how this compound can be utilized to develop new pharmaceuticals with improved efficacy.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[1-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-10(16-20-13(2,3)14(4,5)21-16)11-6-8-12(9-7-11)15(17,18)19/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEPDYSRKLLXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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